molecular formula C14H15NO2S B7543421 2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine

2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine

Cat. No.: B7543421
M. Wt: 261.34 g/mol
InChI Key: BMDHVEBVSOVZKT-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine is an organic compound that belongs to the class of sulfonyl pyridines. This compound is characterized by the presence of a sulfonyl group attached to a pyridine ring, with a 2,5-dimethylphenyl group as a substituent. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine typically involves the reaction of 2,5-dimethylbenzyl chloride with pyridine-2-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dimethylphenyl)methylsulfonyl]pyridine
  • 2-[(2,6-Dimethylphenyl)methylsulfonyl]pyridine
  • 2-[(2,5-Dimethylphenyl)methylsulfonyl]benzene

Uniqueness

2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This specific structure may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfonyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-6-7-12(2)13(9-11)10-18(16,17)14-5-3-4-8-15-14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDHVEBVSOVZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a well-stirred and cooled (−10° C.) solution of 6.9 g (0.03 mole) of 2-(2,5-dimethyl-benzylthio)pyridine in 75 ml of chloroform was added portion-wise a solution of 12 g (0.06 mole) of metachloroperbenzoic acid dissolved in 100 ml of chloroform. The mixture was kept at −10° C. for 10 minutes and then allowed to warm to room temperature over the next six hours. It was stirred at room temperature overnight. Water was then added and the phases separated. he chloroform phase was washed with aqueous sodium bicarbonate and then again with water. he chloroform phase was dried with anhydrous sodium sulfate, filtered, and the chloroform removed using a rotary evaporator to give 8 g of an oil. The oil was crystallized from a small amount of ethanol, with a melting point of 77-78° C., and a yield of 3 g (30%). IR spectrum showed the presence of SO2 at 1160, 1310 cm−1.
Name
2-(2,5-dimethyl-benzylthio)pyridine
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name

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